2-Chloroacetoacetamide

Vue d'ensemble

Description

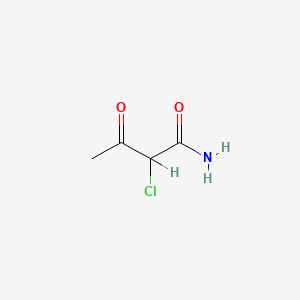

2-Chloroacetoacetamide is a chlorinated organic compound with the molecular formula C6H10ClNO2. It is a colorless solid, although older samples may appear yellow. This compound is known for its characteristic odor and is readily soluble in water. It is widely used in various scientific research applications, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloroacetoacetamide can be synthesized through the reaction of chloroacetic acid with ammonia in the presence of a suitable catalyst. The reaction typically involves heating the reactants under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where chloroacetic acid and ammonia are continuously fed into the system. The reaction is monitored and controlled to optimize yield and purity. The resulting product is then purified through crystallization or other suitable methods.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloroacetoacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids.

Reduction: Reduction reactions typically result in the formation of amines.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-chloroacetoacetamide derivatives. A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their effectiveness against various pathogens, including Escherichia coli, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). The results indicated that compounds with halogenated p-substituted phenyl rings exhibited high lipophilicity, enhancing their ability to penetrate bacterial membranes and effectively combat Gram-positive bacteria and pathogenic yeasts .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Activity Against Gram-Positive | Activity Against Gram-Negative | Activity Against Yeast |

|---|---|---|---|

| N-(4-chlorophenyl) | High | Moderate | Moderate |

| N-(4-fluorophenyl) | High | Low | Moderate |

| N-(3-bromophenyl) | High | Low | Moderate |

Analgesic and Antipyretic Properties

Chloroacetamides, including this compound, have been noted for their analgesic and antipyretic activities. This broad spectrum of biological activity makes them candidates for further research in pain management and fever reduction therapies .

Agricultural Applications

Herbicide Development

this compound has been explored as a potential herbicide, particularly in the context of its derivatives. The compound's ability to inhibit specific biochemical pathways in plants can be harnessed to develop selective herbicides that target unwanted flora while preserving crop health. Its effectiveness has been demonstrated in laboratory settings where it was used to analyze its degradation rates and environmental impact .

Case Study: Herbicide Efficacy

A study utilizing solid-phase microextraction coupled with gas chromatography-mass spectrometry (SPME-GC-MS) analyzed the presence of chloroacetamide herbicides in agricultural drainage ditches. The findings indicated that chloroacetamides could effectively control weed populations while exhibiting manageable environmental persistence .

Environmental Science

Risk Assessment and Environmental Impact

The Government of Canada conducted a screening assessment under the Canadian Environmental Protection Act to evaluate the risks associated with this compound. The assessment concluded that while the compound had historical uses as a pesticide, current exposure levels were low, leading to a determination that it posed minimal risk to human health and the environment .

Table 2: Environmental Risk Assessment Summary

| Parameter | Assessment Outcome |

|---|---|

| Human Health Risk | Low |

| Ecological Risk | Low |

| Historical Use | Pesticide (discontinued) |

Mécanisme D'action

2-Chloroacetoacetamide is similar to other chlorinated acetoacetamides, such as 2-chloro-N,N-dimethylacetoacetamide and 2-chloro-N-methylacetoacetamide. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific chemical properties and its versatility in various scientific and industrial applications.

Comparaison Avec Des Composés Similaires

2-Chloro-N,N-dimethylacetoacetamide

2-Chloro-N-methylacetoacetamide

2-Bromoacetoacetamide

2-Iodoacetoacetamide

This comprehensive overview provides a detailed understanding of 2-Chloroacetoacetamide, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-Chloroacetoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and analgesic applications. This article explores the compound's biological activity, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound belongs to the class of chloroacetamides, which are known for their varied biological activities. The presence of chlorine and the acetamide functional group contributes significantly to its pharmacological properties. These compounds have been studied for their potential as antimicrobial agents, analgesics, and more.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of chloroacetamides, including this compound, varies significantly with the position of substituents on the phenyl ring. A study utilizing quantitative structure-activity relationship (QSAR) analysis demonstrated that compounds with halogenated para-substituted phenyl rings exhibited enhanced antimicrobial efficacy against various pathogens. Notably, compounds such as N-(4-chlorophenyl)-2-chloroacetamide showed promising results against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Antimicrobial Testing Results

The following table summarizes the antimicrobial activity of various synthesized chloroacetamides against selected bacterial strains:

| Compound | E. coli | S. aureus | MRSA | C. albicans |

|---|---|---|---|---|

| N-(4-chlorophenyl)-2-CA | Moderate | High | High | Moderate |

| N-(4-fluorophenyl)-2-CA | Low | High | Moderate | Moderate |

| N-(3-bromophenyl)-2-CA | Low | High | High | Low |

| N-(phenyl)-2-CA | Low | Moderate | Low | Low |

Key Findings:

- All tested chloroacetamides were effective against Gram-positive bacteria.

- Activity was less pronounced against Gram-negative bacteria and fungi.

- The lipophilicity of these compounds facilitates their penetration through bacterial cell membranes, enhancing their antimicrobial properties .

Analgesic Activity

In addition to antimicrobial properties, certain derivatives of chloroacetamides have been investigated for their analgesic effects. For instance, molecular docking studies have suggested that some derivatives may act as inhibitors of cyclooxygenase enzymes (COX), which play a critical role in pain and inflammation pathways .

In Vivo Studies

In vivo studies on selected chloroacetamide derivatives demonstrated significant analgesic activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The analgesic effect was confirmed through behavioral tests in animal models, indicating potential for further development as therapeutic agents .

Case Studies and Clinical Implications

A notable case study involved an occupational exposure incident where chloroacetyl chloride led to severe health complications, emphasizing the need for stringent safety measures when handling related compounds . This incident highlighted both the potential therapeutic benefits and the risks associated with chloroacetamide derivatives.

Propriétés

IUPAC Name |

2-chloro-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO2/c1-2(7)3(5)4(6)8/h3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOLFYMBFIGYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90986460 | |

| Record name | 2-Chloro-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67271-66-3 | |

| Record name | 2-Chloro-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67271-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacetoacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067271663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90986460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.551 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.